![molecular formula C13H15ClN4O2S2 B2689228 1-(3-Chloro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097923-80-1](/img/structure/B2689228.png)
1-(3-Chloro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, also known as CM-272, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Scientific Research Applications
Synthesis and Biological Activities
A study by Xia (2015) involved the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating inhibitory effects against Xanthomonas campestris pv. oryzae, highlighting the compound's potential in addressing bacterial pathogens in agriculture Xia, 2015.
Antimicrobial and Antifungal Properties
Patel and Agravat (2007) developed new pyridine derivatives, including piperazine structures, which were screened for antibacterial and antifungal activities. Their research underscores the significance of these compounds in developing new antimicrobial agents Patel & Agravat, 2007.
Enzyme Inhibition for Disease Treatment
Abbasi et al. (2018) synthesized multi-functional derivatives of 2-furoic piperazide, demonstrating significant inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's diseases. This suggests a promising avenue for drug discovery related to chronic diseases Abbasi et al., 2018.
Potential in Antihypertensive Medication
The work by Marvanová et al. (2016) on 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, aiming for antihypertensive applications, shows the versatility of piperazine derivatives in addressing cardiovascular diseases Marvanová et al., 2016.
Leishmanicidal Activity
Foroumadi et al. (2005) explored the leishmanicidal activity of 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole derivatives, finding that these compounds exhibited strong activity against Leishmania major, which could lead to new treatments for leishmaniasis Foroumadi et al., 2005.
properties
IUPAC Name |
3-[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S2/c1-10-11(14)3-2-4-12(10)22(19,20)18-7-5-17(6-8-18)13-9-15-21-16-13/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECGSBWGSWGALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.